molecular formula C9H2F17NO2 B1388822 Perfluoro-6-isopropoxyhexanamide CAS No. 29952-92-9

Perfluoro-6-isopropoxyhexanamide

Cat. No.: B1388822
CAS No.: 29952-92-9
M. Wt: 479.09 g/mol
InChI Key: QVENIMCKJBZDAX-UHFFFAOYSA-N
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Description

Perfluoro-6-isopropoxyhexanamide is a member of the perfluoroalkyl substances (PFAS), a group of synthetic chemicals characterized by their strong carbon-fluorine bonds. These compounds are known for their stability, resistance to degradation, and unique chemical properties, making them valuable in various industrial applications .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decafluoro-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2F17NO2/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)9(25,26)29-6(18,7(19,20)21)8(22,23)24/h(H2,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVENIMCKJBZDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2F17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663107
Record name 2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29952-92-9
Record name 2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluoro-6-isopropoxyhexanamide typically involves the reaction of perfluorohexanoic acid with isopropyl alcohol under specific conditions. The reaction is catalyzed by a strong acid, such as sulfuric acid, and requires a controlled temperature to ensure the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Perfluoro-6-isopropoxyhexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Perfluoro-6-isopropoxyhexanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of perfluoro-6-isopropoxyhexanamide involves its interaction with biological membranes and proteins. The compound’s strong carbon-fluorine bonds and hydrophobic nature allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can interact with proteins, potentially disrupting their normal function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctanesulfonic acid (PFOS)
  • Perfluorohexanoic acid (PFHxA)

Uniqueness

Perfluoro-6-isopropoxyhexanamide is unique due to its specific structure, which includes an isopropoxy group. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and altered reactivity compared to other perfluoroalkyl substances .

Biological Activity

Perfluoro-6-isopropoxyhexanamide is a member of the per- and polyfluoroalkyl substances (PFAS) family, which has garnered significant attention due to its widespread use and potential biological effects. This article aims to explore the biological activity of this compound, focusing on its immunotoxicity, reproductive toxicity, and other relevant biological interactions.

Overview of this compound

This compound is characterized by its unique chemical structure, which includes a perfluorinated chain and an isopropoxy group. This compound's properties are influenced by its fluorinated nature, which enhances stability and resistance to degradation in the environment.

Immunotoxicity

Recent studies have highlighted the immunotoxic effects of various PFAS compounds, including this compound. A comprehensive screening of 147 PFAS indicated that approximately 21% exhibited bioactivity at nominal testing concentrations ranging from 1 to 60 micromolar . The analysis focused on immunosuppressive activity, revealing that some PFAS could affect immune cell function by altering cytokine production and immune response pathways.

  • Case Study: Immunosuppressive Activity
    In a study evaluating the immunotoxic potential of PFAS, this compound was found to share features with known immunosuppressants like dexamethasone. This suggests a mechanism of action that could impair immune responses in exposed individuals .

Reproductive Toxicity

The reproductive toxicity of PFAS, including this compound, has been a subject of investigation due to concerns about their impact on human health. High levels of perfluoroalkyl acids (PFAAs) have been associated with reduced semen quality and fertility issues in men .

  • Findings on Semen Quality
    Research indicates that elevated PFAA levels correlate with fewer normal sperm parameters, suggesting that exposure to these compounds may contribute to unexplained low semen quality observed in certain populations .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for assessing its safety. The following mechanisms have been proposed based on existing literature:

  • Cytokine Modulation : Alteration in cytokine production can lead to dysregulated immune responses.
  • Endocrine Disruption : PFAS compounds are known endocrine disruptors, potentially affecting hormonal balance and reproductive health.
  • Cellular Toxicity : Some studies suggest that PFAS may induce oxidative stress in cells, leading to cellular damage and apoptosis.

Data Summary

The table below summarizes key findings related to the biological activity of this compound and similar PFAS compounds:

Biological Effect Mechanism Reference
ImmunosuppressionCytokine modulation
Reproductive toxicityImpairment of sperm quality
Endocrine disruptionHormonal imbalance
Cellular toxicityInduction of oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluoro-6-isopropoxyhexanamide
Reactant of Route 2
Perfluoro-6-isopropoxyhexanamide

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